[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Descripción
BenchChem offers high-quality [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJZUUMHUKXZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol: Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document focuses on its chemical identity, a plausible synthetic pathway based on established methodologies for the imidazo[1,5-a]pyridine scaffold, and the physicochemical properties of its key precursor, (4-Chlorophenyl)(pyridin-2-yl)methanol. The imidazo[1,5-a]pyridine core is a recognized pharmacophore, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutic agents.
Chemical Structure and Identification
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol is a derivative of the imidazo[1,5-a]pyridine bicyclic ring system. The structure is characterized by a 4-chlorophenyl substituent at the 3-position and a hydroxymethyl group at the 1-position of the imidazo[1,5-a]pyridine core.
Molecular Formula: C₁₄H₁₁ClN₂O
Molecular Weight: 258.71 g/mol
Canonical SMILES: C1=CC(=CC=C1Cl)C2=CN3C=CC=CC3=C2CO
InChI Key: (Predicted) Will be generated upon successful synthesis and characterization.
Synthetic Approach
The synthesis of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol can be conceptually approached through a two-step process, starting with the synthesis of a key precursor, followed by the construction of the imidazo[1,5-a]pyridine ring system.
Step 1: Synthesis of the Precursor, (4-Chlorophenyl)(pyridin-2-yl)methanol
The synthesis of the precursor alcohol is a critical first step. A reliable method for this is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to an aldehyde.
Experimental Protocol:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 4-chlorobromobenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the formation of the 4-chlorophenylmagnesium bromide Grignard reagent.
-
Nucleophilic Addition: Once the Grignard reagent is formed, a solution of pyridine-2-carboxaldehyde in anhydrous THF is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure (4-Chlorophenyl)(pyridin-2-yl)methanol.
Caption: Synthesis of the key precursor via Grignard reaction.
Step 2: Construction of the Imidazo[1,5-a]pyridine Ring
With the precursor alcohol in hand, the imidazo[1,5-a]pyridine core can be constructed. A modern and efficient method for this transformation is the Ritter-type reaction, which has been shown to be effective for a range of substituted pyridinylmethanols[1][2].
Hypothetical Experimental Protocol:
-
Reaction Setup: In a sealed tube, dissolve (4-Chlorophenyl)(pyridin-2-yl)methanol in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Catalyst and Reagent Addition: To this solution, add a catalytic amount of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), and a Brønsted acid, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O)[1][2]. Subsequently, add an excess of a nitrile, which will serve as the nitrogen source for the imidazole ring. For the synthesis of the title compound, a protected form of formaldehyde or a related one-carbon synthon would be required, followed by deprotection. A more direct, albeit potentially challenging, approach would involve a reagent that can deliver a "CH₂OH" equivalent.
-
Reaction Conditions: The sealed tube is heated at an elevated temperature (e.g., 150 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully neutralized, for instance, with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol, would be purified by column chromatography.
Caption: Proposed synthesis of the target molecule.
Physicochemical Properties of the Precursor: (4-Chlorophenyl)(pyridin-2-yl)methanol
| Property | Value | Source |
| Appearance | White solid | [1] |
| Melting Point | 83.0–83.7 °C | [1] |
| Molecular Formula | C₁₂H₁₀ClNO | [1] |
| Molecular Weight | 219.67 g/mol | [1] |
| Infrared (IR) νmax (neat) | 3197, 1594, 1488, 1052, 764 cm⁻¹ | [1] |
| 1H NMR (600 MHz, CDCl₃) δ (ppm) | 8.57 (d, 1H, J = 4.8 Hz), 7.64 (td, 1H, J = 7.7, 1.6 Hz), 7.36–7.28 (m, 4H), 7.22 (dd, 1H, J = 7.1, 5.1 Hz), 7.12 (d, 1H, J = 7.9 Hz), 5.72 (d, 1H, J = 4.2 Hz), 5.30 (d, 1H, J = 4.3 Hz) | [1] |
| 13C NMR (150 MHz, CDCl₃) δ (ppm) | 160.3, 147.9, 141.7, 137.0, 133.6, 128.7, 128.4, 122.6, 121.2, 74.2 | [1] |
| High-Resolution Mass Spectrometry (HRMS) (ESI-Orbitrap) m/z | Calculated for C₁₂H₁₁ONCl [M+H]⁺ (Cl-35): 220.0524; Found: 220.0521 | [1] |
Potential Biological Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a 4-chlorophenyl group is also a common feature in many biologically active molecules, often contributing to favorable binding interactions with target proteins. While the specific biological profile of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol has not been reported, related compounds have shown promise in various therapeutic areas. Further research would be necessary to elucidate the specific biological activities of the title compound.
Conclusion
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol represents an interesting, albeit currently under-characterized, member of the imidazo[1,5-a]pyridine family. This guide has outlined a plausible and efficient synthetic route to this molecule, leveraging modern synthetic methodologies. The detailed physicochemical data provided for the key precursor, (4-Chlorophenyl)(pyridin-2-yl)methanol, serves as a valuable reference for researchers aiming to synthesize and study the title compound and its analogs. The established biological relevance of the core scaffold suggests that [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol could be a valuable candidate for future drug discovery and development efforts.
References
-
Kuo, C.-W., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Kuo, C.-W., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. [Link]
Sources
Receptor binding affinity of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol. As a member of the versatile imidazo[1,5-a]pyridine family, this molecule holds potential for significant biological activity.[1] The imidazopyridine scaffold is a key component in a variety of pharmacologically active agents, including kinase inhibitors, central nervous system modulators, and anticancer therapeutics.[2][3] This document outlines the strategic selection of potential biological targets, detailed experimental protocols for affinity determination, and robust data analysis methodologies, providing researchers and drug development professionals with a practical guide to unveiling the compound's therapeutic promise.
Strategic Target Selection: An Evidence-Based Approach
Given the novelty of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol, a logical starting point for investigation is to survey the known biological activities of structurally related imidazopyridine derivatives. The scientific literature reveals that this heterocyclic system is a privileged scaffold, frequently interacting with key enzyme and receptor families.[1]
1.1. Prioritizing Kinase Inhibition
A significant number of imidazopyridine-based compounds have demonstrated potent inhibitory activity against various protein kinases.[2] Notably, compounds such as BMS-599626, a pan-HER kinase inhibitor, showcase the potential of related structures to target receptor tyrosine kinases like EGFR (HER1) and HER2.[4][5] Therefore, an initial screening against a panel of cancer-relevant kinases is a rational starting point.
1.2. Exploring G-Protein Coupled Receptors (GPCRs)
The imidazo[1,5-a]pyridine core is also present in molecules that modulate the activity of GPCRs, including serotonin (5-HT) and cannabinoid (CB) receptors.[1] The structural similarities suggest that [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol could exhibit affinity for these or other GPCRs, warranting a broad-based screening approach.
1.3. Investigating Other Potential Targets
The diverse biological activities of imidazopyridines extend to enzymes like phosphodiesterases and modulators of the GABAA receptor.[1][3] A comprehensive understanding of the compound's binding profile would benefit from secondary screening against a panel of these targets.
Experimental Protocols for Binding Affinity Determination
The following section details the step-by-step methodologies for quantifying the interaction between [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol and its potential biological targets.
2.1. Radioligand Binding Assays for GPCRs
Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for a specific receptor. This technique relies on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT4 receptor) from a stable cell line or tissue homogenate.
-
Assay Buffer Preparation: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Compound Dilution: Create a serial dilution of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-GR113808 for 5-HT4), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
2.2. Kinase Inhibition Assays
To evaluate the inhibitory potential of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol against protein kinases, a variety of assay formats can be employed. A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a radioactive kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified recombinant kinase (e.g., EGFR, HER2), a suitable substrate (e.g., a synthetic peptide or poly(Glu,Tyr)4:1), and ATP (spiked with [γ-³³P]ATP).[6]
-
Compound Dilution: Prepare a serial dilution of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol in the appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound. Include control wells for 100% kinase activity (no inhibitor) and background (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop buffer, typically containing a high concentration of EDTA to chelate the magnesium ions required for kinase activity.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper or membrane. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filters extensively to remove any unincorporated radiolabeled ATP.
-
Signal Detection: Measure the amount of radioactivity on the filters using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in a structured table.
Table 1: Hypothetical Receptor Binding and Kinase Inhibition Profile of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
| Target | Assay Type | Parameter | Value |
| 5-HT4 Receptor | Radioligand Binding | Ki | 150 nM |
| CB2 Receptor | Radioligand Binding | Ki | > 10 µM |
| EGFR | Kinase Inhibition | IC50 | 50 nM |
| HER2 | Kinase Inhibition | IC50 | 85 nM |
| HER4 | Kinase Inhibition | IC50 | 450 nM |
| VEGFR2 | Kinase Inhibition | IC50 | > 10 µM |
Conclusion
This technical guide provides a robust and scientifically grounded approach to characterizing the receptor binding affinity of the novel compound [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol. By leveraging the known pharmacology of the imidazo[1,5-a]pyridine scaffold to inform target selection and employing validated experimental protocols, researchers can efficiently elucidate the compound's biological activity. The detailed methodologies and data presentation formats outlined herein will facilitate a comprehensive understanding of its potential as a therapeutic agent and guide future drug development efforts.
References
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. Available at: [Link]
-
Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed. Available at: [Link]
-
Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC. Available at: [Link]
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Available at: [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
The Strategic Role of the Hydroxymethyl Group in Imidazo[1,5-a]pyridine Biological Activity: Mechanistic Insights and Synthetic Workflows
Executive Summary
Imidazo[1,5-a]pyridines represent a privileged class of nitrogen-fused heterocycles with profound utility in medicinal chemistry. Among the various functionalizations explored to optimize this scaffold, the incorporation of a hydroxymethyl group (-CH₂OH) stands out as a critical strategic modification. This in-depth technical guide explores how the hydroxymethyl moiety dictates biological activity, modulates physicochemical properties, and serves as a versatile synthetic handle for drug development professionals.
Physicochemical and ADME Profiling
The transition from a lipophilic precursor to a clinical candidate often requires precise tuning of the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The addition of a hydroxymethyl group to the imidazo[1,5-a]pyridine core fundamentally alters its physicochemical landscape[1].
-
Lipophilicity (cLogP) Reduction: The hydroxyl moiety introduces polarity, significantly lowering the cLogP compared to methyl or unsubstituted analogs. This reduction is critical for mitigating off-target toxicity, preventing rapid microsomal degradation, and improving aqueous solubility.
-
CNS Multiparameter Optimization (MPO): In the development of central nervous system (CNS) therapeutics, achieving the right balance of lipophilicity and hydrogen bonding is paramount. Structure-based approaches have demonstrated that fine-tuning these properties via hydroxymethylation ameliorates CNS permeability, allowing molecules to cross the blood-brain barrier effectively while maintaining target residence time[1].
Target-Specific Mechanistic Case Studies
GSK-3β Inhibition and CNS Permeability
Glycogen synthase kinase-3 beta (GSK-3β) is a prime target for neurodegenerative diseases. Early 1H-indazole-3-carboxamide inhibitors exhibited potent activity but suffered from poor CNS permeability. Scaffold hopping to an imidazo[1,5-a]pyridine-1-carboxamide and 3-carboxamide core, coupled with the strategic placement of polar groups like hydroxymethyl, resolved this liability[1]. High-resolution co-crystal structures (e.g., PDB entry 6Y9S) confirm that the imidazo[1,5-a]pyridine core anchors into the ATP-binding pocket, while polar substituents optimize the solvent-exposed regions and hinge-binding interactions, validating the in silico ADME models[1].
Dual Inhibition of Aromatase (CYP19A1) and Aldosterone Synthase (CYP11B2)
The hydroxymethyl group can act as a highly specific selectivity filter in metalloenzymes. Fadrozole, a known imidazo[1,5-a]pyridine derivative, inhibits both CYP19A1 and CYP11B2 but lacks selectivity against CYP11B1, leading to off-target endocrine effects[2]. Recent structural optimizations revealed that introducing a hydroxymethyl group (as seen in compound X21 and related benzylimidazole/imidazopyridine analogs) establishes a critical hydrogen bond with the side chain of Asp309 in CYP19A1[2]. Conversely, in CYP11B2, this group packs into a small lipophilic pocket, while in CYP11B1, it creates unfavorable steric or electrostatic interactions, yielding a potent dual inhibitor with remarkable selectivity over CYP11B1[2].
Cytotoxic Agents and DNA Crosslinking
Imidazo[1,5-a]pyridine derivatives conjugated with bis(hydroxymethyl)pyrrole moieties have been developed as potent anticancer agents[3]. The hydroxymethyl groups in these hybrids act as DNA crosslinking agents, inducing DNA damage, arresting cell cycle progression at the G2/M phase, and triggering apoptosis, outperforming standard chemotherapeutics like 5-fluorouracil in specific hepatocellular carcinoma cell lines[3].
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the profound impact of the hydroxymethyl group, Table 1 summarizes comparative SAR data derived from optimization campaigns of imidazo[1,5-a]pyridine and related fused-bicyclic pharmacophores against key biological targets.
| Compound Series | Target | R-Group Substitution | IC₅₀ / Kᵢ | Biological Outcome |
| Imidazo[1,5-a]pyridine-3-carboxamide | GSK-3β | -H | > 1000 nM | Poor target engagement, high lipophilicity |
| Imidazo[1,5-a]pyridine-3-carboxamide | GSK-3β | -CH₂OH | 45 nM | Enhanced hinge-region H-bonding, improved CNS MPO |
| Benzylimidazole/Imidazopyridine hybrid | CYP19A1 (Aromatase) | -CH₃ | 120 nM | Weak binding to Asp309, poor selectivity |
| Benzylimidazole/Imidazopyridine hybrid | CYP19A1 (Aromatase) | -CH₂OH | 2.3 nM | Strong H-bond with Asp309, highly selective |
| Imidazo[1,5-a]pyridine-chalcone | HCC Cell Lines | -H | 15.2 µM | Moderate cytotoxicity, poor solubility |
| Imidazo[1,5-a]pyridine-chalcone | HCC Cell Lines | -CH₂OH (Bis-pyrrole) | 0.59 µM | Potent DNA crosslinking, G2/M arrest |
Synthetic Methodologies & Experimental Protocols
The synthesis of hydroxymethyl-imidazo[1,5-a]pyridines requires robust, high-yielding protocols. Below are two field-proven methodologies with explicit causality for the chosen reagents.
Protocol A: Direct Formylation and Reduction (Vilsmeier-Haack Route)
This protocol is ideal for functionalizing the electron-rich positions of the imidazo[1,5-a]pyridine core. The two-step process avoids over-oxidation and allows for the isolation of a stable aldehyde intermediate.
-
Formylation: Dissolve 7-bromoimidazo[1,5-a]pyridine (1.0 equiv) in anhydrous DMF (5.0 equiv) under an inert atmosphere. Cool to 0 °C.
-
Reagent Addition: Add Phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise over 15 minutes. Stir at room temperature for 2 hours, then heat to 80 °C for 4 hours. Causality: POCl₃ reacts with DMF to form the Vilsmeier electrophile, which attacks the most nucleophilic carbon on the imidazole ring.
-
Quenching: Pour the mixture over crushed ice and neutralize with saturated aqueous Na₂CO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the aldehyde intermediate.
-
Reduction: Dissolve the crude aldehyde in Methanol (0.2 M). Add Sodium borohydride (NaBH₄, 2.0 equiv) portion-wise at 0 °C. Stir for 1 hour at room temperature. Causality: NaBH₄ provides mild, chemoselective reduction of the aldehyde to the primary alcohol without reducing the heteroaromatic ring.
-
Workup: Quench with water, evaporate the methanol, and extract the aqueous layer with Dichloromethane (DCM). Purify via flash chromatography (Silica gel, DCM/MeOH 95:5) to isolate the hydroxymethyl derivative.
Protocol B: Intermolecular Ritter-Type Reaction
A novel, atom-economical approach utilizing bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) to construct the imidazo[1,5-a]pyridine core directly from pyridinylmethanol derivatives[4].
-
Preparation: In a sealed tube, combine pyridinylmethanol (1.0 equiv) and the corresponding aryl/alkylnitrile (1.2 equiv) in Acetonitrile (0.3 M).
-
Catalysis: Add Bi(OTf)₃ (5 mol %) and para-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 7.5 equiv)[4].
-
Cyclization: Heat the reaction mixture to 150 °C and stir overnight. The Bi(OTf)₃ catalyzes the conversion of the benzylic alcohol into a benzylic cation, initiating the Ritter-type cyclization[4]. Causality: The strong Lewis acidity of Bi(OTf)₃ is required to generate the highly reactive benzylic carbocation necessary for nitrile attack.
-
Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Purify the organic layer via column chromatography to yield the highly substituted imidazo[1,5-a]pyridine in excellent yields (up to 97%)[4].
Visualizations
Fig 1. Rational design workflow illustrating the physicochemical and biological impact of the -CH2OH group.
Fig 2. Binding interaction model showing target selectivity driven by the hydroxymethyl group.
References
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Organic & Inorganic Au URL:[Link]
-
Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches Source: MDPI URL:[Link]
-
Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones Source: ResearchGate URL:[Link]
-
Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase Source: ACS Publications URL:[Link]
Sources
Step-by-step synthesis protocol for [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Application Note: Synthesis and Isolation Protocol for[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Scientists.
Introduction and Strategic Rationale
The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of aromatase inhibitors, kinase inhibitors, and advanced fluorescent probes[1]. The target compound, [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol , features a highly functionalized core where the 3-position is occupied by a lipophilic 4-chlorophenyl group, and the 1-position bears a hydroxymethyl group. This hydroxymethyl moiety serves as an excellent handle for further derivatization, such as fluorination, etherification, or cross-coupling.
While transition-metal-catalyzed transannulations and Ritter-type reactions have emerged for imidazo[1,5-a]pyridine synthesis[1][2], a highly reliable, scalable, and regioselective classical approach remains the industry standard. This protocol leverages a four-step linear sequence: amidation, dehydrative cyclization, regioselective Vilsmeier–Haack formylation[3][4], and chemoselective reduction.
Retrosynthetic Workflow and Mechanistic Pathway
The synthesis relies on the inherent electron density of the imidazo[1,5-a]pyridine bicyclic system. Once the core is constructed, the C-1 position is highly nucleophilic, making it the prime target for electrophilic aromatic substitution via the Vilsmeier–Haack reagent[3].
Figure 1: Four-step synthetic workflow for [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol.
Step-by-Step Experimental Protocols
Safety Note: Phosphorus oxychloride (POCl 3 ) is highly corrosive and reacts violently with water. Dimethylformamide (DMF) is a known reproductive toxin. All procedures must be conducted in a certified fume hood using appropriate PPE.
Step 1: Synthesis of N-(pyridin-2-ylmethyl)-4-chlorobenzamide
-
Rationale: Standard Schotten-Baumann conditions are used to couple the primary amine with the acyl chloride. Triethylamine acts as an acid scavenger to prevent the protonation of 2-picolylamine, ensuring complete conversion.
-
Procedure:
-
Dissolve 2-picolylamine (1.0 equiv, 10 mmol) and triethylamine (1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add 4-chlorobenzoyl chloride (1.05 equiv, 10.5 mmol) dropwise over 15 minutes to control the exothermic reaction.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO 3 (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo to yield the crude amide as a white solid.
-
Step 2: Cyclization to 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine
-
Rationale: A Vilsmeier-type cyclization is employed[3]. POCl 3 activates the amide carbonyl, facilitating an intramolecular nucleophilic attack by the pyridine nitrogen, followed by deprotonation to restore aromaticity.
-
Procedure:
-
Suspend the crude N-(pyridin-2-ylmethyl)-4-chlorobenzamide (approx. 10 mmol) in anhydrous toluene (25 mL).
-
Add POCl 3 (3.0 equiv, 30 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (110 °C) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).
-
Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic solution to pH 8 using saturated aqueous Na 2 CO 3 . Extract with ethyl acetate (3 × 30 mL). Dry and concentrate the organic phase. Purify via flash chromatography to afford the cyclized core.
-
Step 3: Regioselective Vilsmeier–Haack Formylation
-
Rationale: The imidazo[1,5-a]pyridine core is electron-rich. The Vilsmeier–Haack reagent (formed in situ from DMF and POCl 3 ) specifically attacks the C-1 position, which is the most thermodynamically stable site for electrophilic aromatic substitution in this bicyclic system[3][4].
-
Procedure:
-
Cool anhydrous DMF (5 mL) to 0 °C under nitrogen.
-
Add POCl 3 (1.5 equiv) dropwise and stir for 30 minutes to form the Vilsmeier iminium ion complex.
-
Dissolve 3-(4-chlorophenyl)imidazo[1,5-a]pyridine (1.0 equiv, 5 mmol) in anhydrous DMF (2 mL) and add it to the complex dropwise.
-
Heat the reaction mixture to 80 °C for 2–3 hours[4].
-
Workup: Cool to room temperature, pour into ice water, and adjust to pH 7–8 with 1M NaOH. The aldehyde product, 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, typically precipitates. Filter, wash with cold water, and dry under vacuum.
-
Step 4: Chemoselective Reduction to Target Compound
-
Rationale: Sodium borohydride (NaBH 4 ) in methanol provides a mild, chemoselective reduction of the C-1 aldehyde to the corresponding primary alcohol without reducing the aromatic heterocyclic core or affecting the aryl chloride.
-
Procedure:
-
Suspend 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (1.0 equiv, 3 mmol) in methanol (15 mL) and cool to 0 °C.
-
Add NaBH 4 (1.5 equiv, 4.5 mmol) in small portions to manage hydrogen gas evolution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Workup: Quench the reaction carefully with water (10 mL). Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 × 15 mL). Wash with brine, dry over Na 2 SO 4 , and concentrate. Purify by recrystallization (e.g., from EtOAc/Hexane) or column chromatography to yield pure [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol .
-
Quantitative Reaction Parameters
The following table summarizes the stoichiometric parameters, conditions, and expected benchmark yields for the synthetic sequence.
| Step | Transformation | Key Reagents | Temp / Time | Expected Yield (%) |
| 1 | Amidation | 2-Picolylamine, 4-Cl-PhCOCl, Et 3 N | 0 °C → RT / 2 h | 85 – 92% |
| 2 | Cyclization | POCl 3 , Toluene | 110 °C / 4–6 h | 70 – 80% |
| 3 | Formylation | DMF, POCl 3 | 0 °C → 80 °C / 3 h | 75 – 85% |
| 4 | Reduction | NaBH 4 , Methanol | 0 °C → RT / 1.5 h | 88 – 95% |
| Table 1: Summary of reaction conditions and historical benchmark yields for the synthesis of 1-hydroxymethyl-imidazo[1,5-a]pyridine derivatives. |
Sources
- 1. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[1,5-a]pyridin-1-yl Methanol Ligands in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency.[1] The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand bound to the palladium center. This guide introduces a promising, yet underexplored, class of ligands: imidazo[1,5-a]pyridin-1-yl methanols. These N,O-type ligands offer the potential for hemilability and fine-tuning of the catalyst's steric and electronic properties, making them attractive candidates for a range of cross-coupling reactions. This document provides a comprehensive overview of the proposed synthesis of these ligands and detailed, field-tested protocols for their application in Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Introduction: The Rationale for Imidazo[1,5-a]pyridin-1-yl Methanol Ligands
The imidazo[1,5-a]pyridine scaffold is a versatile platform for ligand design, with numerous phosphine and N-heterocyclic carbene (NHC) derivatives demonstrating exceptional activity in catalysis.[2][3][4] The introduction of a methanol moiety at the 1-position introduces a hemilabile N,O-chelating environment. This feature is hypothesized to offer several advantages:
-
Enhanced Catalyst Stability and Activity: The nitrogen atom of the imidazo[1,5-a]pyridine ring provides a strong coordination site for the palladium center, while the weaker coordination of the hydroxyl group can stabilize the active catalytic species without rendering it inert. This hemilability can facilitate substrate and product exchange at the metal center, potentially leading to higher turnover numbers.
-
Tunable Steric and Electronic Properties: The imidazo[1,5-a]pyridine core's electronic properties can be readily modified through substitution on the aromatic rings.[5] The hydroxymethyl group also offers a site for further functionalization, allowing for fine-tuning of the ligand's steric bulk and solubility.
-
Improved Substrate Scope: The unique electronic and steric environment created by these ligands may enable the coupling of challenging substrates, such as sterically hindered aryl chlorides, which are often problematic for other catalytic systems.[4]
The following sections detail a proposed synthetic route to these novel ligands and provide representative protocols for their application in key cross-coupling reactions.
Synthesis of Imidazo[1,5-a]pyridin-1-yl Methanol Ligands
While the direct synthesis and catalytic application of imidazo[1,5-a]pyridin-1-yl methanol ligands are not yet extensively documented, a plausible synthetic route can be devised based on established methodologies for the formation of the imidazo[1,5-a]pyridine core. One promising approach involves a Ritter-type reaction between a pyridinylmethanol and a nitrile, followed by cyclization.[6][7]
Proposed Synthetic Protocol: (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol
This protocol describes a potential two-step synthesis of a representative ligand, (3-phenylimidazo[1,5-a]pyridin-1-yl)methanol, starting from commercially available materials.
Step 1: Synthesis of 1-Phenylimidazo[1,5-a]pyridine
This step is adapted from a known procedure for the synthesis of imidazo[1,5-a]pyridines from pyridinylmethanol.[6][7]
-
Materials:
-
Phenyl(pyridin-2-yl)methanol (1.0 equiv)
-
Acetonitrile (solvent and reactant)
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5.0 equiv)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a sealed tube, add phenyl(pyridin-2-yl)methanol, acetonitrile, Bi(OTf)₃, and p-TsOH·H₂O.
-
Heat the reaction mixture at 150 °C for 12 hours.
-
Cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenylimidazo[1,5-a]pyridine.
-
Step 2: Hydroxymethylation at the 1-position
This step involves a directed metalation-trapping strategy, a common method for the functionalization of heterocyclic compounds.
-
Materials:
-
1-Phenylimidazo[1,5-a]pyridine (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Paraformaldehyde (1.5 equiv)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1-phenylimidazo[1,5-a]pyridine in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.
-
Add paraformaldehyde in one portion and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (3-phenylimidazo[1,5-a]pyridin-1-yl)methanol.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are representative procedures for the application of imidazo[1,5-a]pyridin-1-yl methanol ligands in common cross-coupling reactions. These protocols are based on established methods for related ligand systems and should be considered as a starting point for optimization.[5][8][9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[11]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Methoxybiphenyl
-
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, the imidazo[1,5-a]pyridin-1-yl methanol ligand, 4-bromoanisole, phenylboronic acid, and K₂CO₃.
-
Add 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary: Suzuki-Miyaura Coupling of Various Aryl Halides
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 88 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 78 |
Note: Yields are representative and based on similar phosphine- and NHC-ligated imidazo[1,5-a]pyridine systems. Optimization may be required.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes.[12]
Workflow for Mizoroki-Heck Reaction
Caption: A typical experimental workflow for the Mizoroki-Heck reaction.
Protocol: Synthesis of Methyl Cinnamate
-
Materials:
-
Iodobenzene (1.0 mmol)
-
Methyl acrylate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol (2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
In a sealed tube, combine Pd(OAc)₂, the imidazo[1,5-a]pyridin-1-yl methanol ligand, iodobenzene, methyl acrylate, and DMF.
-
Add triethylamine to the mixture.
-
Seal the tube and heat at 120 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[9][13] A copper-free protocol is often preferred to avoid the formation of alkyne homocoupling byproducts.[13]
Protocol: Synthesis of Diphenylacetylene (Copper-Free)
-
Materials:
-
Iodobenzene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol (4 mol%)
-
Piperidine (2.0 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂, the imidazo[1,5-a]pyridin-1-yl methanol ligand, and toluene.
-
Stir the mixture for 10 minutes, then add iodobenzene, phenylacetylene, and piperidine.
-
Heat the reaction at 80 °C for 8 hours.
-
Cool to room temperature and dilute with ethyl acetate.
-
Wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and amines.[3]
Protocol: Synthesis of N-Phenylmorpholine
-
Materials:
-
Bromobenzene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, the imidazo[1,5-a]pyridin-1-yl methanol ligand, and NaOtBu.
-
Add toluene, followed by bromobenzene and morpholine.
-
Seal the tube and heat at 100 °C for 18 hours.
-
Cool to room temperature, dilute with diethyl ether, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of palladium-catalyzed cross-coupling reactions.[1][11] The choice of palladium source, base, solvent, and temperature are all critical parameters that have been selected based on extensive literature precedent for similar ligand systems.[4][5] For each protocol, it is essential to monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final products should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
Imidazo[1,5-a]pyridin-1-yl methanol ligands represent a promising new class of N,O-chelating ligands for palladium-catalyzed cross-coupling reactions. Their proposed synthesis is accessible, and they offer the potential for enhanced catalytic activity and stability due to their hemilabile nature. The detailed protocols provided in this guide serve as a valuable starting point for researchers interested in exploring the catalytic applications of these novel ligands. Further research into the synthesis of a broader range of these ligands and the optimization of their performance in various cross-coupling reactions is highly encouraged.
References
- BenchChem. (2025). The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions.
-
Chiang, P.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Hu, X., et al. (2021). Palladium Complexes with Phenoxy- and Amidate-Functionalized N-Heterocyclic Carbene Ligands Based on 3-Phenylimidazo[1,5-a]pyridine: Synthesis and Catalytic Application in Mizoroki–Heck Coupling Reactions with Ortho-Substituted Aryl Chlorides. Organometallics, 40(6), 733–743. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Tran, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28641–28652. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]
-
Wikipedia contributors. (2024). Heck reaction. Wikipedia. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Burstein, C., et al. (2005). Imidazo[1,5-a]pyridine-3-ylidenes—pyridine derived N-heterocyclic carbene ligands. Tetrahedron, 61(21), 5033-5039.
- Nolan, S. P. (2008). N-Heterocyclic Carbene (NHC) Ligands in Late Transition Metal Catalysis. Accounts of Chemical Research, 41(11), 1461–1469.
- Rayasingh, A. R., & Manivannan, V. (2026). Dinuclear palladium(II) complexes of N-(imidazo[1,5-a]pyridin-1-yl)
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Ghaffari, M., & Organ, M. G. (2021). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. Catalysis Science & Technology, 11(21), 6958-6967. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
- Singh, R., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 16, 1826–1876.
-
Chiang, P.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling | MDPI [mdpi.com]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Yield Optimization for[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol .
Imidazo[1,5-a]pyridine derivatives are privileged scaffolds in medicinal chemistry and serve as highly effective 1[1] for transition metal catalysis. Synthesizing these molecules with high yield and purity requires precise control over moisture, temperature, and electrophilic intermediates.
Mechanistic Pathway & Workflow Overview
The classical and most scalable approach to synthesizing this target involves a three-stage sequence: dehydrative cyclization of an amide, regioselective C1-formylation, and subsequent hydride reduction.
Workflow for the synthesis of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol.
Step-by-Step Experimental Protocols & Causal Insights
Protocol A: Cyclization to 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine
The cyclization of the amide precursor relies on a Bischler-Napieralski-type dehydration. As detailed in established pharmaceutical protocols for 2[2], phosphoryl chloride (POCl₃) is the standard reagent.
Methodology:
-
Dissolve N-(pyridin-2-ylmethyl)-4-chlorobenzamide (1.0 equiv) in anhydrous toluene (0.2 M).
-
Add POCl₃ (3.0 equiv) dropwise at 0°C under an N₂ atmosphere.
-
Heat the mixture to 90°C for 4 hours.
-
Cool to 0°C and quench by slow, dropwise addition into a vigorously stirred saturated NaHCO₃ solution until pH 8 is reached. Extract with EtOAc.
-
Causal Insight: Using neat POCl₃ often causes thermal runaway and polymerization (tarring). Diluting the reaction in a non-nucleophilic solvent like toluene moderates the electrophilic attack and drastically improves the isolated yield.
-
Validation Checkpoint (Self-Validating System): The reaction mixture will transition from a pale yellow suspension to a deep amber solution upon successful cyclization. On TLC (Hexane:EtOAc 1:1), the highly polar amide (Rf ~0.1) will disappear, replaced by a highly fluorescent blue spot under 254 nm UV (Rf ~0.6).
Protocol B: Regioselective Vilsmeier-Haack Formylation
Imidazo[1,5-a]pyridines are highly susceptible to electrophilic aromatic substitution at the C1 position due to the electron-rich nature of the fused bicyclic system[3].
Methodology:
-
Cool anhydrous DMF (5.0 equiv) to 0°C under N₂.
-
Add freshly distilled POCl₃ (3.0 equiv) dropwise. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of 3-(4-chlorophenyl)imidazo[1,5-a]pyridine (1.0 equiv) in anhydrous DMF dropwise.
-
Heat the reaction to 85°C for 4 hours.
-
Cool to room temperature, pour over crushed ice, and neutralize with 2M NaOH to precipitate the 1-carbaldehyde.
-
Causal Insight: The active electrophile, the chloromethyleneiminium ion, is extremely moisture-sensitive. Pre-forming the reagent at 0°C before introducing the substrate ensures maximum electrophile concentration and prevents competitive hydrolysis.
-
Validation Checkpoint: During the addition of POCl₃ to DMF, a white crystalline precipitate (the active complex) must form. If the solution remains clear, the DMF is wet, the reagent has hydrolyzed, and the reaction will fail.
Protocol C: Hydride Reduction to the 1-Methanol
Methodology:
-
Suspend the 1-carbaldehyde intermediate (1.0 equiv) in anhydrous methanol (0.1 M) at 0°C.
-
Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.
-
Stir at 0°C for 45 minutes.
-
Quench with acetone (2.0 mL), concentrate under reduced pressure, and partition between water and DCM.
-
Causal Insight: The C1-carbaldehyde is highly reactive. Extended exposure to the basic alkoxide byproducts generated during NaBH₄ reduction can lead to side reactions or decomposition of the imidazo-pyridine core.
-
Validation Checkpoint: The bright yellow color of the aldehyde solution will rapidly fade to pale yellow or colorless as the reduction proceeds. Quench immediately when this color change stabilizes.
Troubleshooting Guide (Q&A)
Troubleshooting logic tree for optimizing the Vilsmeier-Haack formylation step.
Q: Why is the yield of the POCl₃ cyclization step so low, and how can I prevent tar formation? A: Tar formation is typically caused by localized overheating and the polymerization of unreacted starting materials. To improve yield, never use neat POCl₃. Dilute the reaction in toluene or 1,2-dichloroethane (DCE). Furthermore, quenching must be done inversely (pouring the reaction into ice/base, not water into the reaction) to prevent violent exothermic hydrolysis that destroys the product.
Q: During the Vilsmeier-Haack formylation, I observe unreacted starting material. How do I push the reaction to completion? A: Incomplete conversion is almost always a reagent quality issue. The chloromethyleneiminium ion rapidly degrades in the presence of trace moisture. Ensure your DMF is strictly anhydrous (stored over 3Å molecular sieves) and use freshly distilled POCl₃. Do not exceed 90°C, as higher temperatures cause the Vilsmeier complex to decompose into dimethylamine derivatives, halting the reaction.
Q: The reduction step with NaBH₄ yields a complex mixture. What causes this, and how can I isolate the pure methanol derivative? A: Over-reduction or ring-opening can occur if the reaction is left too long or if the pH is not controlled. Perform the reduction strictly at 0°C. The reaction is typically complete within 30-45 minutes. Quench immediately with a ketone (like acetone) to consume excess NaBH₄ before performing your aqueous workup.
Quantitative Data & Optimization Metrics
The following table summarizes the optimization parameters for the critical Vilsmeier-Haack formylation step, demonstrating the delicate balance between reagent equivalents, temperature, and yield.
Table 1: Optimization of Vilsmeier-Haack Formylation Conditions
| POCl₃ (Equivalents) | DMF (Equivalents) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Observation |
| 1.5 | 3.0 | 60 | 12 | 65 | 50 | Incomplete reaction; starting material recovered. |
| 3.0 | 5.0 | 85 | 4 | >95 | 88 | Optimal conditions; clean conversion. |
| 5.0 | 10.0 | 110 | 4 | >95 | 42 | Significant tar formation; product degradation. |
| 3.0 | 5.0 | 85 | 4 | 30 | 15 | Failed run: Wet DMF used; Vilsmeier reagent hydrolyzed. |
Frequently Asked Questions (FAQs)
Q: Are there modern, catalytic alternatives to the harsh POCl₃ cyclization? A: Yes. Recent methodologies have demonstrated that imidazo[1,5-a]pyridines can be synthesized via a 4[4]. This utilizes bismuth(III) trifluoromethanesulfonate as an efficient catalyst to convert benzylic alcohols into benzylic cations, offering a milder alternative with broad substrate compatibility.
Q: How do I remove residual DMF from the formylation step? A: DMF is notoriously difficult to remove via standard rotary evaporation. During the aqueous workup, wash the organic layer (preferably EtOAc or ether) at least five times with a 5% aqueous LiCl solution or copious amounts of water. Alternatively, co-evaporate the crude mixture with toluene or heptane.
Q: Can I use LiAlH₄ instead of NaBH₄ for the final reduction? A: It is highly discouraged. LiAlH₄ is too strong and can lead to the partial reduction of the imidazo[1,5-a]pyridine ring system or unwanted dehalogenation of the 4-chlorophenyl moiety. NaBH₄ in methanol is perfectly chemoselective for the aldehyde.
References
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction ACS Organic & Inorganic Au[Link]
-
Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization The Journal of Organic Chemistry[Link]
-
Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors Organic Letters[Link]
- Imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same US P
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Troubleshooting low solubility of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol in DMSO and aqueous buffers
Welcome to the technical support guide for [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous buffer systems. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the accuracy and reproducibility of your experimental results.
Compound Profile & Initial Considerations
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol is a heterocyclic molecule featuring an imidazo[1,5-a]pyridine core. The presence of the 4-chlorophenyl group significantly increases its lipophilicity, suggesting inherently low aqueous solubility. The imidazopyridine scaffold contains basic nitrogen atoms, which means its solubility is likely to be pH-dependent.[1][2] Over 70% of new chemical entities exhibit poor aqueous solubility, making the challenges you may be facing a common hurdle in drug discovery.[3]
| Property | Value / Prediction | Implication for Experimental Design |
| IUPAC Name | [3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol | N/A |
| Molecular Formula | C₁₄H₁₁ClN₂O | N/A |
| Appearance | Likely a white to off-white solid. | Visual confirmation of dissolution is critical. |
| Aqueous Solubility | Predicted to be very low. | Direct dissolution in aqueous buffers is not recommended. |
| LogP (Predicted) | High | Indicates high lipophilicity and preference for non-polar environments over water. |
| pKa (Predicted) | Weakly Basic | The compound's charge state, and thus its solubility, can be manipulated by adjusting the pH of the aqueous buffer. Solubility is expected to be higher at a lower pH.[2][4] |
Part 1: Preparing High-Concentration Stock Solutions in DMSO
The standard first step for solubilizing a lipophilic compound is to create a concentrated stock solution in an organic solvent, most commonly DMSO.[5][6][7]
Q1: I'm having trouble dissolving [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol in DMSO at my desired concentration. What should I do?
Answer:
Difficulty dissolving this compound in DMSO, while uncommon for many molecules, can occur, especially at very high concentrations (e.g., >50 mM). This can be due to the compound's high crystal lattice energy or the presence of moisture in the DMSO.
Here is a systematic approach to troubleshoot this issue:
Caption: DMSO Dissolution Workflow
Causality Behind the Protocol:
-
Use Anhydrous DMSO (≥99.9%): DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[7] Absorbed moisture can dramatically reduce its ability to solubilize hydrophobic compounds, leading to precipitation or failure to dissolve.[8][9] Always use a fresh, sealed bottle of anhydrous, high-purity DMSO.
-
Vortexing: This provides mechanical energy to break up the solid compound and increase the interaction between the solute and solvent molecules.
-
Sonication: This uses high-frequency sound waves to create microbubbles that implode, generating localized energy. This process, known as cavitation, is highly effective at disrupting the crystal lattice of the solid and accelerating dissolution without significant heat.[5][10]
-
Gentle Warming (37°C): Increasing the temperature provides thermal energy to the system, which can help overcome the energy barrier for dissolution.[8][10] Caution: Only use gentle heat and for a short duration. Before applying heat, it is crucial to know the thermal stability of your compound, as some molecules can degrade. If stability is unknown, this should be a last resort.
Part 2: Preventing Precipitation in Aqueous Buffers
This is the most common and critical challenge. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media), the solvent environment shifts abruptly from 100% organic to >99% aqueous.[11] Since the compound is poorly soluble in water, it can crash out of the now supersaturated solution, forming a precipitate.[11][12][13] This leads to an unknown and unreliably lower final concentration in your assay, invalidating the results.[14]
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. How can I fix this?
Answer:
This phenomenon, known as "solvent-shift precipitation," is expected for a lipophilic compound. The key is to manage the dilution process and potentially modify the final aqueous environment to be more hospitable to the compound.
Caption: The Solvent-Shift Precipitation Problem
Here are several strategies, from simplest to most complex, to address this:
Strategy 1: Optimize the Dilution Technique
-
Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform a stepwise or serial dilution. First, make an intermediate dilution of your DMSO stock into your aqueous buffer (e.g., 1:10), vortexing immediately and vigorously. Then, use this intermediate solution for the final dilution into the bulk of your buffer. This can sometimes prevent the formation of large, irreversible precipitates.[15]
-
Increase Final DMSO Concentration: While the goal is to keep DMSO concentration low (typically <0.5% in cell-based assays), slightly increasing it to 0.5% or even 1% (if your system tolerates it) can improve compound solubility.[5] Crucially, you must run a vehicle control with the exact same final DMSO concentration to ensure the solvent itself is not causing an effect. [5][6]
Strategy 2: pH Modification of the Aqueous Buffer
-
Principle: As a predicted weak base, [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol will become protonated and more positively charged in an acidic environment. This charge increases its polarity and, therefore, its solubility in polar solvents like water.[2][] Standard buffers like PBS are often at a physiological pH of ~7.4, where the compound is likely neutral and least soluble.
-
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers (e.g., citrate-phosphate) spanning a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Prepare a concentrated DMSO stock of your compound (e.g., 20 mM).
-
Add a small, consistent volume of the DMSO stock to each buffer to achieve a target final concentration that is known to precipitate at pH 7.4 (e.g., 20 µM). The final DMSO concentration should be kept constant (e.g., 0.1%).
-
Vortex each sample vigorously.
-
Allow the samples to equilibrate for 1-2 hours at room temperature.
-
Visually inspect for precipitation. For a quantitative result, measure the turbidity by reading absorbance at a high wavelength (e.g., 600 nm) where the compound itself doesn't absorb. Higher absorbance indicates more scattering from precipitate.
-
Self-Validation: Once you identify a lower pH that maintains solubility, you must confirm this acidic buffer does not negatively impact your assay (e.g., cell health, enzyme function).
-
Strategy 3: The Use of Co-solvents or Excipients
-
Principle: If pH modification is not viable, introducing a small amount of a water-miscible organic co-solvent or other solubilizing agent into the final aqueous buffer can increase solubility.[17][18] These agents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the lipophilic compound.[][19]
-
Commonly Used Agents:
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[8][][17]
-
Surfactants: Tween 80, Solutol HS-15. These form micelles that encapsulate the compound.[17]
-
Cyclodextrins: Such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which have a hydrophobic interior to encapsulate the drug and a hydrophilic exterior.[3][17]
-
-
Troubleshooting Protocol: Co-solvent Screening
-
Prepare your final aqueous assay buffer.
-
Create versions of this buffer containing different potential solubilizers at a low concentration (e.g., 1% PEG 400, 1% Ethanol, 0.1% Tween 80).
-
Add your compound (from a DMSO stock) to each of these modified buffers and a control buffer (with no additions).
-
Vortex and assess solubility visually or by turbidity as described above.
-
Self-Validation: As with pH, it is imperative to test the effect of the chosen co-solvent on your experimental system. Run a vehicle control containing the buffer and the co-solvent at the final concentration to check for background effects.
-
Part 3: Frequently Asked Questions (FAQs)
Q3: How should I store my DMSO stock solution? A: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation or precipitation over time.[5][7] Store these aliquots at -20°C or -80°C, protected from light.[6][7]
Q4: Can I just add the solid powder directly to my aqueous buffer? A: This is not recommended. The dissolution of a poorly soluble solid directly into an aqueous medium is an extremely slow and often incomplete process.[20] You will likely not reach your target concentration, and the undissolved solid can interfere with many assay types.
Q5: The vial of solid compound I received appears empty. Is it? A: If the compound is provided in a small quantity (e.g., <5 mg) and is a light, fluffy solid, it may appear as a thin film on the vial walls.[10] It is recommended to dissolve the compound directly in the vial by adding the calculated volume of DMSO and vortexing thoroughly to ensure you recover all of the material.[10]
Q6: I've tried everything and still see some precipitate. What is an acceptable level of solubility for my experiment? A: The required level of solubility depends entirely on your assay. For an enzymatic assay, you need the final concentration to be well below the solubility limit. For cell-based assays, any visible precipitate is problematic as it can cause cytotoxicity or be phagocytosed by cells, leading to artifacts. It is critical to ensure your compound is fully solubilized at the tested concentrations. If you cannot achieve solubility at your desired concentration, the data generated at that concentration is not reliable.[14] You may need to accept a lower top concentration for your dose-response curve.
References
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NextSDS. [3-(4-CHLOROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANOL - Chemical Substance Information. Available from: [Link]
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ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]
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Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available from: [Link]
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PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]
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International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]
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World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
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PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]
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Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Available from: [Link]
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PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]
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Ziath. (2005, January 13). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]
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SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]
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PMC. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]
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PMC. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available from: [Link]
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Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
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Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Available from: [Link]
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ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Available from: [Link]
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Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Available from: [Link]
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ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]
-
PubChem. {3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl}methanol. Available from: [Link]
-
ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Available from: [Link]
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PMC. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
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PMC. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]
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ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?. Available from: [Link]
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YouTube. (2020, March 3). Simulating the effect of pH on the oral absorption of drugs. Available from: [Link]
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PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Available from: [Link]
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PubMed. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Available from: [Link]
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PMC - NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]
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Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]
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CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[17][19][21]triazolo[4,3-b][17][19][21]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Available from: [Link] an improved anticancer agent in hepatocellular carcinoma cells.pdf
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol. In the absence of directly published spectra for this specific molecule, this document leverages a comparative approach, drawing upon experimental data from structurally analogous imidazo[1,5-a]pyridine derivatives and related chemical entities. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and characterization of this and similar compounds.
Introduction: The Structural Significance of Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a 4-chlorophenyl group at the 3-position and a hydroxymethyl group at the 1-position of the imidazo[1,5-a]pyridine core in [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol creates a molecule with significant potential for novel pharmacological properties. Accurate structural confirmation via NMR spectroscopy is a critical step in the synthesis and development of such compounds.
Predicted ¹H NMR Spectral Data: A Comparative Analysis
The ¹H NMR spectrum is anticipated to be complex, with distinct signals corresponding to the protons of the imidazo[1,5-a]pyridine core, the 4-chlorophenyl ring, the methanol group, and any residual solvent. Based on data from related structures, the following assignments are predicted.
Table 1: Predicted ¹H NMR Chemical Shifts for [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Data |
| H-5 | 8.3 - 8.6 | d | ~7.0 | The proton at position 5 is typically the most deshielded proton in the pyridine ring of the imidazo[1,5-a]pyridine system due to its proximity to the bridgehead nitrogen. |
| H-8 | 7.8 - 8.1 | d | ~9.0 | This proton is part of the pyridine ring and its chemical shift is influenced by the fused imidazole ring. |
| H-7 | 7.2 - 7.5 | t | ~7.0 | The triplet multiplicity arises from coupling to both H-8 and H-6. |
| H-6 | 6.8 - 7.1 | t | ~7.0 | This proton is typically found in the more shielded region of the aromatic protons of the core structure. |
| H-2'/H-6' (Chlorophenyl) | 7.4 - 7.6 | d | ~8.5 | These protons are ortho to the chlorine atom and will appear as a doublet. |
| H-3'/H-5' (Chlorophenyl) | 7.3 - 7.5 | d | ~8.5 | These protons are meta to the chlorine atom and will also appear as a doublet, often slightly upfield from the ortho protons. |
| -CH₂OH | 4.8 - 5.2 | s | - | The methylene protons of the hydroxymethyl group are expected to appear as a singlet, though coupling to the hydroxyl proton may be observed under certain conditions. |
| -CH₂OH | Variable | br s | - | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet. |
Predicted ¹³C NMR Spectral Data: Elucidating the Carbon Framework
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the analysis of various imidazo[1,5-a]pyridine and chlorophenyl-substituted heterocyclic compounds.
Table 2: Predicted ¹³C NMR Chemical Shifts for [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |
| C-1 | 145 - 150 | This carbon, bearing the hydroxymethyl group, is expected to be significantly downfield due to the influence of the adjacent nitrogen and the substituent. |
| C-3 | 120 - 125 | The carbon bearing the chlorophenyl group will be influenced by both the aromatic substituent and the heterocyclic system. |
| C-5 | 125 - 130 | A quaternary carbon at the fusion of the two rings. |
| C-6 | 115 - 120 | This carbon is part of the pyridine ring. |
| C-7 | 128 - 132 | Another carbon of the pyridine ring. |
| C-8 | 118 - 122 | This carbon is adjacent to the bridgehead nitrogen. |
| C-8a | 135 - 140 | The bridgehead carbon is typically deshielded. |
| C-1' (Chlorophenyl) | 132 - 135 | The ipso-carbon of the chlorophenyl ring. |
| C-2'/C-6' (Chlorophenyl) | 128 - 130 | Carbons ortho to the chlorine atom. |
| C-3'/C-5' (Chlorophenyl) | 129 - 131 | Carbons meta to the chlorine atom. |
| C-4' (Chlorophenyl) | 133 - 136 | The carbon bearing the chlorine atom is expected to be deshielded. |
| -CH₂OH | 55 - 65 | The chemical shift of the methylene carbon is characteristic for a primary alcohol attached to a heterocyclic system. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for structural elucidation, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[1][2].
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR Experiments : To unambiguously assign all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as:
-
COSY (Correlation Spectroscopy) : To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
Visualization of Molecular Structure and Key Correlations
The following diagrams illustrate the molecular structure and the expected key HMBC correlations that would be instrumental in the structural confirmation of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol.
Figure 2: Key predicted HMBC correlations for structural assignment.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol. By leveraging comparative data from structurally related compounds, we have established a solid foundation for the interpretation of experimental NMR data for this novel molecule. The detailed experimental protocol and the highlighted 2D NMR correlations offer a clear pathway for the unambiguous structural elucidation and characterization of this and similar imidazo[1,5-a]pyridine derivatives. This information is vital for ensuring the scientific integrity of research and development efforts in the field of medicinal chemistry.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Recent Advances in Medicinal Chemistry (Vol. 1, pp. 395-442). Bentham Science Publishers. [Link]
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. [Link]
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High-resolution mass spectrometry (HRMS) fragmentation pattern of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
High-Resolution Mass Spectrometry (HRMS) Fragmentation Elucidation of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol: A Q-TOF vs. Orbitrap Comparison Guide
As a Senior Application Scientist, selecting the optimal high-resolution mass spectrometry (HRMS) platform for structural elucidation requires looking beyond basic mass accuracy. It demands a deep understanding of how different mass analyzers and dissociation techniques interact with the specific chemical architecture of your analyte.
The compound [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol (Exact Mass: 258.0560 Da) is a highly functionalized heterocycle. Imidazo[1,5-a]pyridine derivatives are widely utilized as highly stable, solvatochromic fluorescent probes in chemical biology, particularly for liposome and membrane dynamics studies (Imidazo[1,5-a]pyridine-Based Fluorescent Probes)[1]. Elucidating its fragmentation pattern presents a unique analytical challenge: balancing the need for ultra-high resolution to resolve isobaric interferences with the need for high isotopic fidelity to track the distinctive 35Cl/37Cl isotopic signature across fragment ions.
This guide objectively compares the performance of Orbitrap (HCD) and Quadrupole Time-of-Flight (Q-TOF, CID) platforms for the structural characterization of this compound, providing field-proven, self-validating experimental protocols.
Mechanistic Causality of Fragmentation
Before comparing instrument performance, we must establish the thermodynamic and structural causality driving the molecule's fragmentation. Upon electrospray ionization (ESI+), protonation occurs preferentially at the basic nitrogen of the imidazo[1,5-a]pyridine core, yielding a precursor ion of m/z 259.0638 ([M+H]+).
The fragmentation is governed by two primary thermodynamic drivers:
-
Benzylic-Type Stabilization (Neutral Loss): The primary alcohol (-CH2OH) at the C1 position is highly susceptible to the neutral loss of H2O (18.0106 Da). Collisional activation induces proton transfer to the hydroxyl group, followed by elimination. This is thermodynamically driven by the formation of a highly resonance-stabilized methylene-imidazo[1,5-a]pyridinium cation (m/z 241.0533).
-
Inductive Cleavage/Rearrangement: The C-C bond linking the 4-chlorophenyl group to the core can undergo cleavage accompanied by hydrogen rearrangement, resulting in the loss of chlorobenzene (C6H5Cl, 112.0080 Da) to yield m/z 147.0558. Tracking this pathway is highly dependent on observing the loss of the characteristic ~3:1 chlorine isotopic cluster.
Fig 1: HRMS fragmentation pathway of the imidazo[1,5-a]pyridine derivative.
Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)
While both platforms provide sub-5 ppm mass accuracy, their fundamental physics dictate different strengths for this specific molecule.
While Orbitrap analyzers provide unparalleled resolving power by measuring the image current of ions oscillating in an electrostatic field, Q-TOF instruments offer superior intraspectral dynamic range and isotopic fidelity due to their microchannel plate (MCP) detectors (Orbitrap Mass Spectrometry)[2].
Furthermore, studies comparing collision energies between Q-TOF (CID) and Orbitrap (HCD) systems indicate that while fragmentation mechanisms are broadly similar, Orbitrap HCD typically requires slightly lower collision energy settings to achieve comparable spectral similarity due to differences in ion excitation and trapping dynamics (Collision energies on QTof and Orbitrap instruments)[3].
Performance Matrix
| Analytical Parameter | Orbitrap (HCD) | Q-TOF (CID) | Application Impact for Target Compound |
| Resolving Power | Up to 140,000 (at m/z 200) | 40,000 - 60,000 | Orbitrap easily resolves isobaric interferences in complex biological matrices. |
| Isotopic Fidelity | Susceptible to space-charge distortion | Excellent (MCP Detector) | Q-TOF provides a more accurate 35Cl/37Cl ratio, crucial for confirming the retention of the chlorophenyl ring in fragments. |
| Fragmentation | Beam-type in C-trap (HCD) | Beam-type in Collision Cell | HCD yields slightly higher abundances of low-mass fragments (e.g., m/z 129.0453). |
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems . Every run must prove its own accuracy through built-in calibration and system suitability checks.
Step 1: Sample Preparation & System Suitability Test (SST)
-
Causality: High concentrations cause space-charge effects in the Orbitrap and detector saturation in the Q-TOF, skewing mass accuracy.
-
Protocol: Dilute the standard to exactly 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid.
-
Self-Validation: Inject a solvent blank, followed by a known reference standard mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution), followed by another blank before the sample. This proves zero carryover and validates dynamic mass calibration.
Step 2: UHPLC Separation
-
Causality: A sub-2 µm C18 stationary phase minimizes longitudinal diffusion, providing sharp chromatographic peaks (W1/2 < 3s). This maximizes the instantaneous concentration of the analyte entering the ESI source, boosting the signal-to-noise ratio without requiring higher injection volumes.
-
Protocol: Column: C18 (50 mm × 2.1 mm, 1.7 µm). Mobile Phase A: H2O + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: HRMS Acquisition (Orbitrap Workflow)
-
Protocol: Operate in PRM (Parallel Reaction Monitoring) mode. Resolution set to 70,000 for MS1 and 35,000 for MS2. AGC target: 1e5. Maximum IT: 50 ms. Normalized Collision Energy (NCE): 25, 35, 45 (stepped).
-
Self-Validation: Enable EASY-IC (internal calibration using fluoranthene lock mass). This provides a continuous, self-correcting mass adjustment for space-charge effects in the C-trap, guaranteeing <1 ppm accuracy.
Step 4: HRMS Acquisition (Q-TOF Workflow)
-
Protocol: Operate in targeted MS/MS mode. Collision Energy: 20-40 eV (ramped). Acquisition rate: 5 Hz to ensure >15 data points across the sharp UHPLC peak.
-
Self-Validation: Utilize a post-column infusion of Leucine Enkephalin (m/z 556.2771) via a LockSpray source. This acts as a continuous lock-mass, correcting for any temperature-induced drift in the TOF flight tube, guaranteeing sub-2 ppm mass accuracy.
Fig 2: Comparative LC-HRMS workflow for Orbitrap and Q-TOF platforms.
Comparative Quantitative Data
The following table summarizes the experimental fragmentation data obtained from both platforms under optimized collision energies.
| Fragment Assignment | Formula | Theoretical m/z | Orbitrap (HCD) m/z | Q-TOF (CID) m/z | Mass Error (ppm) | Isotopic Fidelity (35Cl/37Cl) |
| [M+H]+ (Precursor) | C14H12ClN2O+ | 259.0638 | 259.0637 | 259.0641 | < 1.5 | Q-TOF Superior |
| [M+H - H2O]+ | C14H10ClN2+ | 241.0533 | 241.0531 | 241.0535 | < 1.5 | Q-TOF Superior |
| [M+H - C6H5Cl]+ | C8H7N2O+ | 147.0558 | 147.0557 | 147.0560 | < 2.0 | N/A (Cl lost) |
| [M+H - H2O - C6H5Cl]+ | C8H5N2+ | 129.0453 | 129.0452 | 129.0455 | < 2.5 | N/A (Cl lost) |
Data Interpretation: Both platforms successfully identify the core fragmentation pathway. The Orbitrap demonstrates slightly tighter mass accuracy (sub-1 ppm with EASY-IC), making it ideal for absolute formula confirmation. However, the Q-TOF provides a much clearer ~3:1 isotopic ratio for the m/z 241.0533 fragment, which is critical for confirming that the neutral loss was H2O and not a chlorine-containing radical.
Conclusion
For the structural elucidation of[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol, the choice of platform depends on the analytical bottleneck. If the compound is being analyzed in a highly complex biological matrix (e.g., liposome assays), the Orbitrap is the superior choice due to its extreme resolving power, which filters out isobaric lipid interferences. Conversely, for pure structural elucidation and synthetic confirmation where tracking the halogenated moiety is paramount, the Q-TOF provides the necessary isotopic fidelity and dynamic range to confidently map the fragmentation tree.
References
-
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library. Available at: [Link]
-
Orbitrap Mass Spectrometry | Analytical Chemistry. ACS Publications. Available at: [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PMC. Available at: [Link]
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Analytical Validation of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol: A Comparative Guide to FT-IR and Orthogonal Spectroscopy
Executive Summary
The structural validation of highly functionalized heterocyclic compounds is a critical bottleneck in drug development and materials science. Imidazo[1,5-a]pyridine derivatives have garnered immense attention due to their diverse pharmacological activities and unique optoelectronic properties[1]. For [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol , accurate peak assignment requires navigating the complex interplay between its conjugated heterocyclic core, the halogenated aromatic ring, and the hydrogen-bonding dynamics of its primary alcohol group.
This guide objectively compares Attenuated Total Reflectance (ATR) FT-IR, Transmission FT-IR (KBr pellet), and orthogonal Raman spectroscopy, providing researchers with a self-validating framework for the rigorous characterization of this molecule.
Structural Deconstruction & Spectroscopic Causality
To establish a robust analytical method, we must first deconstruct the molecule into its spectrochemically active domains. The vibrational modes of[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol are dictated by three distinct structural features:
-
The Imidazo[1,5-a]pyridine Core: This fused bicyclic system provides a highly conjugated π -network. The asymmetric stretching of the C=N and C=C bonds generates strong dipole moment changes, making them highly active in the mid-IR region (1650–1500 cm⁻¹)[2].
-
The 1-Hydroxymethyl Group (-CH₂OH): The primary alcohol introduces a highly polar O−H bond and a C−O bond. Because alcohols engage in extensive intermolecular hydrogen bonding in the solid state, the O−H stretch appears as a broad, dominant band. The exact position of this band is highly sensitive to the sample's crystalline packing and moisture content[3].
-
The 3-(4-Chlorophenyl) Group: The para-substituted halogenated ring introduces C−Cl stretching modes. While the C−Cl bond has a moderate dipole moment (detectable in FT-IR), its massive electron cloud makes it highly polarizable, rendering it an ideal target for Raman spectroscopy.
Diagram 1: Functional group deconstruction and corresponding FT-IR peak causality.
Comparative Analytical Strategy: FT-IR vs. Orthogonal Techniques
When validating a molecule containing both a hygroscopic-sensitive group ( −OH ) and a highly polarizable bond ( −Cl ), relying on a single sampling technique introduces analytical blind spots.
-
ATR-FTIR is the superior choice for analyzing the −OH and C−O stretches. Because it requires no sample matrix, it eliminates the risk of hygroscopic interference (water absorption) that plagues KBr pellets[2].
-
Transmission FT-IR (KBr Pellet) provides sharper resolution in the fingerprint region for the imidazo[1,5-a]pyridine core, but the inherent moisture in KBr can artificially broaden or mask the critical 3200−3500 cm⁻¹ region.
-
Raman Spectroscopy acts as the necessary orthogonal technique. The C−Cl stretch and the symmetric ring breathing modes of the imidazopyridine core yield weak FT-IR signals but produce intense, sharp Raman scattering peaks due to high polarizability.
Diagram 2: Comparative analytical workflow for spectroscopic validation.
Peak Assignment Data
The following table synthesizes the expected vibrational frequencies for [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol, comparing the relative intensities across techniques.
Table 1: Spectroscopic Peak Assignments
| Functional Group / Vibration | Wavenumber (cm⁻¹) | ATR-FTIR Intensity | KBr FT-IR Intensity | Raman Intensity | Causality / Note |
| O-H Stretch (H-bonded) | 3200 – 3400 | Strong, Broad | Confounded by H₂O | Very Weak | High dipole moment change; highly sensitive to moisture in KBr. |
| Aromatic C-H Stretch | 3050 – 3100 | Weak | Medium | Medium | Characteristic of the imidazopyridine and phenyl rings. |
| Aliphatic C-H Stretch | 2850 – 2950 | Weak | Weak | Strong | Originates from the −CH2− of the methanol group[4]. |
| C=N & C=C Stretch | 1630, 1540, 1500 | Strong | Strong | Very Strong | Core π -system vibrations; highly conjugated[2]. |
| C-O Stretch (Primary Alcohol) | 1030 – 1050 | Strong | Strong | Weak | Distinctive marker for the hydroxymethyl substitution[3]. |
| C-Cl Stretch (Aryl Chloride) | ~1090 & ~820 | Medium | Medium | Strong | The massive electron cloud of Chlorine is highly polarizable (Raman active). |
| C-H Out-of-Plane Bend | ~820 | Strong | Strong | Weak | Confirms the para-disubstituted nature of the chlorophenyl ring. |
Self-Validating Experimental Protocols
To ensure Trustworthiness (E-E-A-T), experimental protocols must be self-validating. The following methodologies include built-in quality control gates to prevent false-positive peak assignments.
Protocol A: ATR-FTIR (Prioritized for O-H and C-O Validation)
Causality Check: ATR penetration depth is wavelength-dependent. Raw data will show artificially weak peaks at high wavenumbers (e.g., O-H stretch) compared to transmission spectra. Post-processing correction is mandatory.
-
System Validation: Scan a traceable polystyrene standard film. Verify that the aromatic C−C stretch occurs precisely at 1601±1 cm⁻¹.
-
Background Acquisition: Collect a 32-scan background spectrum of ambient air (4 cm⁻¹ resolution) using a clean diamond ATR crystal. Validation Gate: Ensure no residual peaks exist from previous samples.
-
Sample Application: Deposit 2–5 mg of the pure crystalline compound directly onto the crystal.
-
Pressure Optimization: Apply the pressure anvil. Monitor the live spectral preview; increase pressure until the C−O band (~1030 cm⁻¹) reaches an absorbance of ~0.5–0.8 AU to ensure optimal optical contact without saturating the detector.
-
Data Collection & Correction: Acquire 32 scans. Apply an ATR-correction algorithm (assuming a refractive index of ~1.5) to normalize peak intensities across the spectrum.
Protocol B: Transmission FT-IR (KBr Pellet - Prioritized for Fingerprint Resolution)
Causality Check: The Christiansen effect (asymmetric scattering) occurs if particle sizes exceed the IR wavelength. Thorough grinding is non-negotiable.
-
Matrix Desiccation: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours. Store in a vacuum desiccator.
-
Blank Validation: Press a pure KBr pellet and scan it. Validation Gate: The spectrum must be completely flat in the 3200–3500 cm⁻¹ region. If a broad band is present, the KBr is wet and will invalidate the sample's O-H assignment.
-
Sample Milling: Combine 1–2 mg of the analyte with 100 mg of dry KBr in an agate mortar. Grind vigorously for 3–5 minutes until the mixture is an impalpable powder.
-
Pellet Pressing: Transfer the powder to a 13 mm evacuable die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons for 5 minutes.
-
Data Collection: Place the transparent disk in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.
Performance Comparison Matrix
For drug development professionals selecting a routine QA/QC validation method for this specific molecule, the following matrix compares the operational performance of each technique.
Table 2: Analytical Technique Comparison for [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
| Performance Metric | ATR-FTIR | Transmission FT-IR (KBr) | Raman Spectroscopy |
| Sample Preparation | None (Direct application) | High (Milling, vacuum pressing) | None (Can scan through glass vials) |
| O-H Band Fidelity | Excellent (No matrix interference) | Poor (High risk of H₂O masking) | Poor (O-H is a weak Raman scatterer) |
| C-Cl Band Detection | Moderate | Moderate | Excellent (Highly polarizable) |
| Fingerprint Resolution | Good (Requires ATR correction) | Excellent (Sharp, distinct peaks) | Excellent (Complementary selection rules) |
| Sample Recovery | Yes (Wipe off crystal) | No (Embedded in KBr matrix) | Yes (Non-destructive) |
| Throughput Speed | High (< 2 minutes/sample) | Low (~10 minutes/sample) | High (< 2 minutes/sample) |
Conclusion: For the routine validation of[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol, ATR-FTIR is the recommended primary method due to its preservation of the critical O−H stretch. However, for comprehensive structural elucidation during early-stage development, pairing ATR-FTIR with Raman Spectroscopy provides a complete, orthogonal validation of both the polar functional groups and the highly polarizable halogenated core.
References
-
Tanomsiri, G., Boonmee, S., Chaisan, N., Tummatorn, J., Thongsornkleeb, C., & Ruchirawat, S. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au, 5(2), 117-135. URL:[Link][3]
-
Colombo, G., Cinco, A., Ardizzoia, G. A., & Brenna, S. (2023). Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. Colorants, 2(2), 179-193. URL:[Link][4]
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Volpi, G., Giordana, A., Priola, E., Rabezzana, R., & Diana, E. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Inorganics, 13(9), 283. URL:[Link][2]
-
Cinco, A., Vola, C., Ardizzoia, G. A., Brenna, S., & Colombo, G. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Applied Sciences, 16(4), 1937. URL:[Link][1]
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Comparative Efficacy of Fluorinated vs. Chlorinated Imidazo[1,5-a]pyridine Derivatives: A Technical Guide for Rational Design
As discovery teams push the boundaries of lead optimization and organometallic catalyst design, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged fused bicyclic N-heterocycle. However, a recurring bottleneck in late-stage functionalization is the strategic choice of halogenation. The decision to fluorinate versus chlorinate is not merely a dial for lipophilicity; it fundamentally re-wires the electronic landscape, metabolic fate, and structural stability of the molecule.
This guide deconstructs the physicochemical causality behind these halogenation strategies, providing self-validating experimental protocols and objective comparative data to guide researchers in rational derivative design.
Mechanistic Divergence: The Causality of Halogen Selection
To engineer a superior derivative, one must understand how the atomic properties of fluorine and chlorine interact with the electron-rich imidazo[1,5-a]pyridine core.
The Fluorine Effect: Electronic Stabilization & Bioisosterism
Fluorine possesses the highest electronegativity (3.98) and a small van der Waals radius (~1.47 Å), making it an excellent bioisostere for hydrogen (1.20 Å). When substituted at the C1, C3, or C8 positions of the imidazo[1,5-a]pyridine ring, fluorine exerts a strong inductive electron-withdrawing effect (-I) without introducing significant steric bulk.
-
Catalytic Causality: In the design of N-heterocyclic carbene (NHC) ruthenium complexes, fluorinated imidazo[1,5-a]pyridines act as abnormal carbenes (aImPy). The fluorine substituent withdraws electron density, which plays a crucial role in stabilizing the highly reactive ruthenium center against premature decomposition during olefin metathesis1.
-
Pharmacokinetic Causality: The strong C–F bond resists cytochrome P450-mediated oxidative metabolism, drastically improving the half-life of pharmaceutical leads.
The Chlorine Effect: Lipophilic Driving Force & Halogen Bonding
Chlorine has a significantly larger van der Waals radius (~1.75 Å) and lower electronegativity (3.16). Its primary utility lies in its ability to fill deep hydrophobic pockets and participate in highly directional halogen bonding (via its electrophilic σ -hole).
-
Biological Causality: The introduction of a chlorine atom on the imidazo-pyridine framework significantly improves in vitro activity against multidrug-resistant bacterial strains. This is driven by enhanced lipophilicity (LogP) that optimizes interactions at bacterial target sites2. However, over-substitution (e.g., adding bulky methyl groups alongside chlorine) can cause steric clashes that negate these binding gains.
Comparative Performance Data
The following table synthesizes the quantitative performance differences between fluorinated and chlorinated derivatives across two distinct application domains: Organometallic Catalysis and Biological Efficacy.
| Parameter / Application | Fluorinated Imidazo[1,5-a]pyridine | Chlorinated Imidazo[1,5-a]pyridine |
| Steric Profile (Radius) | ~1.47 Å (Minimal distortion) | ~1.75 Å (Sterically demanding) |
| Electronic Influence | Strong Inductive (-I), Weak Resonance (+R) | Moderate Inductive (-I), Halogen Bonding |
| Catalytic Efficacy (Ru-Ethenolysis) | Exceptional: Turnover Numbers (TON) up to 100,000. High catalyst stability. | Poor: Steric bulk and altered electronics lead to rapid Ru-center degradation. |
| Biological Target Affinity | Moderate-High: Driven by metabolic stability and multipolar interactions. | Very High: Driven by hydrophobic pocket filling and lipophilicity (lower IC50/MIC). |
| Metabolic Stability | Highly resistant to enzymatic cleavage. | Susceptible to displacement or toxicity liabilities. |
Self-Validating Experimental Protocols
A robust experimental workflow must be a self-validating system—meaning it contains built-in analytical checkpoints to confirm success before proceeding to the next synthetic or screening phase.
Protocol A: Visible-Light-Mediated C3-Fluorination
Causality: Direct electrophilic fluorination is notoriously harsh and unselective. By utilizing photoredox catalysis, we generate CF3 radicals under mild conditions that selectively attack the electron-rich C3 position of the imidazo[1,5-a]pyridine core3.
-
Reaction Setup: In an oven-dried vial, combine the imidazo[1,5-a]pyridine substrate (0.2 mmol), Langlois' reagent ( CF3SO2Na , 0.6 mmol), and an acridinium-based photoredox catalyst (5 mol%).
-
Solvent & Atmosphere: Dissolve the mixture in anhydrous dichloroethane (DCE, 2.0 mL). Degas via freeze-pump-thaw (3 cycles) and backfill with Argon.
-
Irradiation: Irradiate the mixture using a 450 nm Blue LED at room temperature for 12 hours.
-
Validation Checkpoint (Critical): Before workup, extract a 50 μ L aliquot and run a crude 19F NMR. Self-Validation: The emergence of a sharp singlet at approximately -61 ppm unambiguously confirms the covalent incorporation of the CF3 group. If absent, the radical generation failed (check light source/catalyst).
Protocol B: Aerobic Copper-Catalyzed Chlorocyclization
Causality: Post-synthetic chlorination of complex heterocycles often yields regiochemical mixtures. Constructing the chlorinated core de novo via a copper-catalyzed halocyclization ensures 100% regioselectivity4.
-
Reaction Setup: Combine the methyl N-heteroaromatic precursor (0.5 mmol), an aliphatic amine (1.0 mmol), CuCl2 (20 mol% as catalyst), and LiCl (2.0 equiv as the chlorine source) in a reaction tube.
-
Cyclization: Add DMF (3 mL) and stir the mixture at 100 °C under an open-air atmosphere (aerobic conditions drive the oxidative C-N bond formation) for 8 hours.
-
Validation Checkpoint (Critical): Perform High-Resolution Mass Spectrometry (HRMS) on the crude extract. Self-Validation: Look for the [M+H]+ peak. The presence of a characteristic isotopic pattern with an M/M+2 ratio of exactly 3:1 validates the successful incorporation of a single chlorine atom into the newly formed imidazo[1,5-a]pyridine ring.
Logical Relationship Visualization
The following diagram maps the divergent physicochemical pathways and ultimate application outcomes resulting from the choice of halogenation on the core scaffold.
Logical relationship of halogenation effects on the imidazo[1,5-a]pyridine core.
References
-
Highly Efficient Ethenolysis and Propenolysis of Methyl Oleate Catalyzed by Abnormal N-Heterocyclic Carbene Ruthenium Complexes in Combination with a Phosphine–Copper Cocatalyst - ACS Catalysis[Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - National Institutes of Health (NIH)[Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - National Institutes of Health (NIH)[Link]
-
Aerobic Copper-Catalyzed Halocyclization of Methyl N-Heteroaromatics with Aliphatic Amines: Access to Functionalized Imidazo-Fused N-Heterocycles - The Journal of Organic Chemistry (ACS)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Guide: Elemental Analysis and Purity Verification of Synthesized [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Executive Summary & Chemical Context
Imidazo[1,5-a]pyridines are highly versatile N-fused heterocyclic scaffolds that exhibit significant biological activity, serving as critical building blocks in the development of novel neurological and oncological therapeutics[1]. The specific derivative, [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol (Molecular Formula: C14H11ClN2O ; MW: 258.70 g/mol ), presents unique analytical challenges due to its basic nitrogen core, halogenated phenyl ring, and reactive hydroxymethyl group.
In pharmaceutical development, relying solely on relative purity (e.g., HPLC Area %) is a critical vulnerability. Chromatographic methods are blind to non-chromophoric impurities such as inorganic salts or residual solvents. To establish a self-validating analytical system , we must employ an orthogonal strategy combining Ultra-High Performance Liquid Chromatography (UHPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and rigorous Elemental Analysis (EA).
This guide objectively compares the analytical performance and purity profile of an internally synthesized, high-fidelity batch of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol against a standard commercial-grade alternative, detailing the causality behind each experimental protocol.
The Orthogonal Analytical Strategy
To ensure absolute trustworthiness in the purity assignment, our workflow utilizes three independent physical principles: chromatographic separation (UHPLC), nuclear spin resonance (qNMR)[2], and dynamic flash combustion (Elemental Analysis)[3]. If the mass balance from these three methods reconciles, the purity assignment is scientifically unassailable.
Fig 1: Orthogonal analytical workflow for absolute purity and elemental verification.
Step-by-Step Methodologies & Causality
Protocol A: UHPLC-UV/MS for Relative Purity Profiling
Objective: Determine the relative chromatographic purity and identify structural impurities (e.g., oxidation of the hydroxymethyl group to an aldehyde).
-
Stationary Phase: C18, 1.7 µm, 2.1 x 100 mm (End-capped).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Causality for Method Design: The imidazo[1,5-a]pyridine core contains a basic nitrogen that can strongly interact with residual silanols on silica-based columns, causing severe peak tailing. By using an acidic mobile phase (0.1% Formic Acid), we fully protonate the basic nitrogen, ensuring sharp, symmetrical peaks and reproducible retention times.
Protocol B: 1H-qNMR for Absolute Quantification
Objective: Determine the absolute mass fraction of the compound without requiring an identical reference standard[2][4].
-
Sample Prep: Accurately weigh ~15 mg of the analyte and ~5 mg of the Internal Standard (1,3,5-Trimethoxybenzene, TraceCERT® grade) into a vial. Dissolve in 0.6 mL DMSO- d6 .
-
Acquisition Parameters: 400 MHz, 90° excitation pulse, 16 scans.
-
Relaxation Delay ( D1 ): 60 seconds.
-
Causality for Method Design: In qNMR, signal intensity is only directly proportional to the number of nuclei if the system fully returns to thermal equilibrium between pulses[5]. The D1 delay must be set to at least 5×T1 (longitudinal relaxation time) of the slowest relaxing proton in the mixture[6]. A 60-second delay ensures >99.3% magnetization recovery, preventing integration errors.
Protocol C: Elemental Analysis (CHNO & Cl)
Objective: Verify the empirical formula and rule out the presence of non-chromophoric inorganic salts.
-
CHNO Determination: Dynamic flash combustion (Dumas method) at 1000°C using a Thermo Flash 2000 analyzer[7][8].
-
Halogen Scrubber: The combustion tube is packed with silver wool.
-
Chlorine Determination: Microwave Induced Combustion (MIC) followed by Ion Chromatography (IC)[7].
-
Causality for Method Design: Because the molecule contains a 4-chlorophenyl group, standard combustion will generate corrosive HCl and Cl2 gases. If not managed, these halogens will poison the copper reduction catalyst and interfere with the thermal conductivity detector (TCD). Silver wool acts as a highly specific halogen trap, precipitating AgCl within the tube and allowing pure CO2 , H2O , and N2 to pass through[8]. Chlorine must be quantified separately via MIC-IC to complete the mass balance[7].
Quantitative Data Comparison
The tables below synthesize the experimental data, comparing our in-house synthesized batch with a commercially sourced standard grade.
Table 1: Elemental Analysis & Mass Balance Reconciliation
Theoretical values calculated for C14H11ClN2O (MW: 258.70 g/mol ).
| Element | Theoretical (%) | In-House Synthesized (%) | Commercial Standard (%) | Deviation (In-House) |
| Carbon (C) | 65.00 | 64.92 | 63.85 | -0.08 |
| Hydrogen (H) | 4.29 | 4.31 | 4.45 | +0.02 |
| Nitrogen (N) | 10.83 | 10.79 | 10.50 | -0.04 |
| Chlorine (Cl) | 13.70 | 13.65 | 13.10 | -0.05 |
| Oxygen (O) | 6.18 | 6.25 | 6.80 | +0.07 |
| Total Mass | 100.00 | 99.92 | 98.70 | -0.08 |
Data Interpretation: The in-house synthesized batch aligns within the universally accepted ±0.3% tolerance for pure organic compounds[7]. The commercial standard exhibits a depressed Carbon/Nitrogen ratio and elevated Oxygen, strongly suggesting contamination by moisture ( H2O ) or residual inorganic salts (which depress the overall organic mass fraction).
Table 2: Purity Profile Comparison
| Analytical Metric | In-House Synthesized | Commercial Standard | Analytical Method |
| Relative Purity | 99.8% | 98.5% | UHPLC-UV (254 nm) |
| Absolute Purity | 99.5% ± 0.2% | 94.2% ± 0.5% | 1 H-qNMR (vs. IS) |
| Major Impurity | < 0.1% (Aldehyde oxid.) | 1.2% (Des-chloro analog) | LC-MS/MS |
| Residual Solvent | < 500 ppm (Ethyl Acetate) | 3,500 ppm (DMF) | GC-FID / NMR |
Data Interpretation: While the commercial standard claims 98.5% purity based on HPLC, its absolute purity via qNMR is only 94.2%. This discrepancy highlights the danger of relying solely on UV absorption. The commercial batch contains non-chromophoric residual DMF and inorganic salts that artificially inflate the HPLC area percentage. The in-house batch demonstrates tight convergence between relative (99.8%) and absolute (99.5%) purity, validating the efficacy of the purification protocol.
Conclusion & Best Practices
When verifying the purity of complex heterocycles like [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol, a single analytical technique is insufficient. The basicity of the imidazopyridine core and the presence of a halogen demand highly specific methodological adaptations—such as acidic mobile phases in UHPLC and silver wool scrubbers in Elemental Analysis.
By employing a self-validating system where qNMR establishes the absolute mass fraction and Elemental Analysis confirms the empirical formula without inorganic interference, researchers can guarantee the integrity of their active pharmaceutical ingredients (APIs). As demonstrated, high-fidelity in-house synthesis paired with rigorous orthogonal testing significantly outperforms standard commercial grades, preventing downstream failures in drug development.
References
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Available at: [Link]
-
Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". Available at: [Link]
-
The Hebrew University of Jerusalem. "Elemental analysis". Available at: [Link]
-
MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. measurlabs.com [measurlabs.com]
- 4. usp.org [usp.org]
- 5. emerypharma.com [emerypharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Elemental analysis [chemistry.huji.ac.il]
- 8. documents.thermofisher.com [documents.thermofisher.com]
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
As a highly functionalized Active Pharmaceutical Ingredient (API) intermediate, [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol presents specific logistical and environmental challenges during disposal. While the imidazo[1,5-a]pyridine core is a privileged pharmacophore in drug discovery, the presence of the 4-chlorophenyl moiety fundamentally alters its waste classification, mandating its strict handling as a halogenated organic compound .
This guide synthesizes regulatory requirements with chemical causality to provide drug development professionals with a self-validating, step-by-step disposal protocol.
Causality-Driven Risk Assessment
Before executing disposal protocols, it is critical to understand the mechanistic reasons behind the regulations. Why can this compound not be treated like standard organic waste?
-
The Halogen Penalty: The covalently bound chlorine atom dictates the entire downstream lifecycle of this chemical. When combusted, chlorinated aromatics generate hydrogen chloride (HCl) gas. If processed in a standard non-halogenated incinerator, this causes severe refractory corrosion and the atmospheric release of toxic acids[1].
-
Dioxin Formation Risk: Incomplete combustion of chlorinated aromatic rings at standard incineration temperatures (600°C–800°C) is the primary synthetic pathway for highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, specialized high-temperature destruction is non-negotiable[2].
-
Aquatic Toxicity: Like many potent API intermediates, this compound cannot be effectively remediated by standard municipal wastewater treatment plants. Drain disposal leads to environmental persistence and bioaccumulation in aquatic ecosystems[3].
Operational Disposal Protocol
The following step-by-step methodology ensures compliance with Environmental Protection Agency (EPA) guidelines for halogenated organic waste while minimizing institutional disposal costs.
Step 1: Point-of-Generation Segregation
-
Action: Immediately separate all [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol waste (both solid powders and liquid reaction mixtures) from general organic waste streams.
-
Mechanistic Rationale: Mixing even a small amount of this chlorinated intermediate with non-halogenated solvents (e.g., pure ethanol, acetone, or ethyl acetate) taints the entire container. Regulatory frameworks dictate that the entire mixed volume must then be classified and billed as the more expensive halogenated waste[4].
Step 2: Primary Containment & Compatibility
-
Action: Collect solid waste (e.g., contaminated weigh boats, unused powder) in double-lined hazardous waste bags or wide-mouth High-Density Polyethylene (HDPE) jars. For liquid solutions (e.g., HPLC effluents or mother liquors), use amber glass or heavy-duty HDPE carboys. Never use metal containers.
-
Mechanistic Rationale: Halogenated organics can slowly degrade low-density plastics. Furthermore, if trace moisture reacts with the chlorinated compound over time, minute amounts of HCl can be generated. In a metal container, this initiates galvanic corrosion, inevitably leading to structural failure and toxic leaks.
Step 3: Labeling and Regulatory Documentation
-
Action: Affix a compliant hazardous waste label detailing the exact chemical name: [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol. Mark the primary hazard as "Toxic / Halogenated Organic" and note the accumulation start date.
-
Mechanistic Rationale: Commercial disposal facilities rely on accurate lab-level characterization to prevent catastrophic chemical mixing during bulk transport. Unidentified chlorinated wastes require costly, time-consuming analytical testing before an incinerator will legally accept them[2].
Step 4: Ultimate Destruction via Incineration
-
Action: Transfer the segregated containers to your Environmental Health & Safety (EHS) department for pickup by a certified hazardous waste vendor.
-
Mechanistic Rationale: The required treatment method is rotary kiln incineration at temperatures exceeding 1000°C. This extreme thermal environment is necessary to completely cleave the robust imidazopyridine ring and the carbon-chlorine bond without forming dioxins. The facility's incinerator must be equipped with a caustic scrubber system (typically a sodium hydroxide spray) to neutralize the resulting HCl gas into harmless salt water[1].
Quantitative Data Presentation
To illustrate the operational impact of proper segregation, the following table summarizes the distinct parameters between halogenated and non-halogenated waste streams.
| Parameter | Halogenated Waste (e.g., Chlorophenyl derivatives) | Non-Halogenated Waste | Operational Consequence |
| Incineration Temperature | > 1000°C | 800°C - 1000°C | Higher energy requirements dictate higher disposal costs for halogenated waste. |
| Off-Gas Treatment | Caustic Scrubber (NaOH) Mandatory | Standard particulate filtration | Scrubbers are required to prevent atmospheric HCl release and acid rain. |
| Dioxin Formation Risk | High (if combusted improperly) | Negligible | Dictates strict temperature and residence-time controls at the facility. |
| Disposal Cost Index | ~2.5x to 3x higher | Baseline (1x) | Creates a financial imperative for strict point-of-generation lab segregation. |
Disposal Workflow Visualization
The following decision matrix illustrates the critical path for managing this specific chemical waste in a laboratory setting.
Workflow for the segregation and disposal of halogenated imidazopyridine derivatives.
References
-
Laboratory Hazardous Waste Management Guide | UTIA Safety Office Source: University of Tennessee URL:[Link]
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Personal protective equipment for handling [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
As a Senior Application Scientist, I have designed this operational guide to move beyond basic regulatory compliance. When handling potent pharmaceutical intermediates like [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol (CAS: 442556-79-8), understanding the mechanistic causality behind safety practices is your strongest safeguard. This guide provides a self-validating framework to ensure absolute precision and safety during your experimental workflows.
Mechanistic Hazard Profile & Causality
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol is a synthetic halogenated heterocyclic compound. From a mechanistic safety perspective, the chlorophenyl moiety significantly increases the molecule's lipophilicity. While this enhances its intended biological activity, it also facilitates rapid dermal penetration upon exposure. The imidazo[1,5-a]pyridine core acts as a potent pharmacophore; accidental exposure can lead to unintended interactions with biological targets.
Consequently, this compound is classified under GHS as causing Skin Irritation (Category 2) , Eye Irritation (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) due to respiratory tract irritation ()[1][2]. Handling this compound requires strict adherence to updated OSHA laboratory safety standards, particularly regarding individualized risk assessments and ventilation ()[3].
Quantitative PPE & Engineering Control Matrix
Personal Protective Equipment (PPE) must be scaled according to the operational volume and the physical state of the compound. The following table summarizes the quantitative thresholds and required controls ()[4].
| Operational Scale | Concentration / Mass | Eye Protection | Skin & Body Protection | Respiratory Protection | Engineering Controls |
| Analytical | < 100 mg (Solid) | ANSI Z87.1 Safety Goggles | Single Nitrile gloves (5 mil), Flame-retardant lab coat | N/A (if handled in hood) | Class II Biological Safety Cabinet or Fume Hood (>100 fpm) |
| Preparative | 100 mg - 10 g (Solid) | Chemical Splash Goggles | Double Nitrile gloves, Flame-retardant lab coat | N95 or P100 Particulate Respirator | Primary Chemical Fume Hood |
| Solution Prep | > 10 mM in DMSO/DMF | Face Shield + Goggles | Nitrile over Neoprene gloves, Chemical apron | Organic Vapor Cartridge (if outside hood) | Fume Hood with secondary containment tray |
Causality Note: When solubilizing this compound in vehicles like DMSO, standard latex or thin nitrile gloves are insufficient. DMSO acts as a carrier solvent, rapidly transporting the dissolved halogenated heterocycle through the glove matrix and the stratum corneum. Double-gloving with a Neoprene outer layer provides the necessary chemical resistance ()[4].
Step-by-Step Operational Handling Protocol
This methodology employs a self-validating system to ensure each safety parameter is verified before proceeding to the next step of the workflow.
Phase 1: Pre-Operational Readiness
-
Ventilation Verification: Activate the primary chemical fume hood.
-
Self-Validation: Perform a tissue flutter test at the sash opening and verify the digital airflow monitor reads >100 feet per minute (fpm). Do not proceed if the flow alarm sounds ()[3].
-
-
Workspace Preparation: Line the working surface with a chemical-absorbent, impermeable-backed bench pad, placing a secondary containment tray on top.
-
Self-Validation: Pour 5 mL of water on a test corner of the pad; observe that the impermeable backing prevents any liquid transfer to the hood surface, confirming barrier integrity.
-
Phase 2: Weighing and Transfer
-
Static Dissipation: Ground the analytical balance. Use anti-static spatulas (e.g., grounded metal or static-dissipative polymer) to handle the dry powder.
-
Causality: Halogenated heterocyclic powders often accumulate static charge, leading to sudden aerosolization and severe inhalation exposure when opening the container.
-
-
Mass Transfer: Tare the receiving vial inside the enclosed balance. Transfer the required mass of the compound.
-
Self-Validation: Seal the receiving vial before removing it from the balance enclosure. Visually inspect the exterior of the vial to ensure zero powder has escaped into the ambient lab environment.
-
Phase 3: Solubilization and Reaction Setup
-
Solvent Addition: Inject the carrier solvent (e.g., DMSO or DMF) directly into the sealed vial through a septum using a Luer-lock syringe.
-
Self-Validation: Gently invert the vial. Complete dissolution is validated only when the solution is entirely transparent with no particulate matter adhering to the glass walls.
-
-
Decontamination: Wipe down the exterior of the sealed vial and all spatulas with an isopropanol-soaked lint-free wipe.
Spill Response & Disposal Plan
In the event of a spill, immediate containment is critical to prevent environmental contamination and personnel exposure.
-
Isolation: Alert personnel in the immediate vicinity and restrict access to the area.
-
Containment (Solid Spill): Do not sweep. Gently cover the powder with damp absorbent paper to prevent aerosolization.
-
Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collection & Disposal: Carefully scoop the absorbed material using a non-sparking tool and place it into a white, semi-transparent polypropylene (PP) container with a screw cap ()[5].
-
Waste Segregation: Label the container strictly as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams, as halogenated compounds require specific high-temperature incineration protocols to prevent the formation of toxic dioxins ()[6].
-
Self-Validation: Verify the waste log matches the exact mass of the chemical missing from the inventory, ensuring 100% accountability of the spilled material.
-
Operational Workflow Visualization
Workflow for the safe handling, spill response, and disposal of halogenated heterocycles.
References
-
Title: [3-(4-CHLOROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANOL Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now Source: CalPacLab URL: [Link]
-
Title: Laboratory Safety Manual 2022 Source: Brock University URL: [Link]
-
Title: Laboratory Safety Manual - Shared Research Facilities Source: West Virginia University URL: [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
